1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one
Description
The compound 1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one features a tetrazole ring substituted with a 4-chlorophenyl group, linked via a methylene bridge to a piperazine moiety, which is further connected to a butan-1-one chain.
Properties
IUPAC Name |
1-[4-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN6O/c1-2-3-16(24)22-10-8-21(9-11-22)12-15-18-19-20-23(15)14-6-4-13(17)5-7-14/h4-7H,2-3,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAVPSZPQNQWDPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-chlorophenylhydrazine with sodium azide under acidic conditions.
Attachment to Piperazine: The tetrazole derivative is then reacted with piperazine in the presence of a suitable base to form the intermediate compound.
Formation of Butanone Moiety: The final step involves the reaction of the intermediate with butanone under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, high-throughput reactors, and continuous flow systems to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and piperazine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that integrate various reagents and conditions. For instance, the synthesis may begin with the formation of the tetrazole ring followed by the introduction of the piperazine moiety through nucleophilic substitution reactions. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Antimicrobial Activity
Research has demonstrated that derivatives of tetrazole compounds exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to 1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one possess potent activity against various bacterial and fungal strains. For example, studies indicate that certain tetrazole-piperazine derivatives can inhibit microbial growth effectively compared to standard antibiotics .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. A study involving a library of substituted triazole-piperazine derivatives found that some compounds exhibited significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action is believed to involve apoptosis induction and inhibition of tubulin polymerization, which is critical for cancer cell division .
Anti-inflammatory Effects
Tetrazole derivatives have been studied for their anti-inflammatory effects as well. Research indicates that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one involves its interaction with specific molecular targets:
Neurotransmitter Receptors: The compound may act as an agonist or antagonist at various neurotransmitter receptors, influencing neuronal activity and signaling pathways.
Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, thereby altering biochemical processes within cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
1-(4-((1-Phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one (CAS 1049477-55-5)
This analog replaces the 4-chlorophenyl group with a simple phenyl ring. Key differences include:
- Lipophilicity : The chloro group in the target compound increases lipophilicity (clogP ~2.8 vs. ~2.3 for the phenyl analog), which could enhance blood-brain barrier penetration .
- Synthetic Pathways : Both compounds likely share alkylation steps involving piperazine and ketone intermediates, though the chloro-substituted precursor may require harsher conditions .
Table 1: Structural and Physicochemical Comparison
| Property | Target Compound | Phenyl Analog (CAS 1049477-55-5) |
|---|---|---|
| Molecular Formula | C₁₆H₂₁ClN₆O | C₁₆H₂₂N₆O |
| Molecular Weight | 348.84 g/mol | 314.39 g/mol |
| Key Substituent | 4-Chlorophenyl | Phenyl |
| clogP (Predicted) | ~2.8 | ~2.3 |
Piperazine Derivatives with Heterocyclic Modifications
MK45 (1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one)
- Structural Features : Replaces the tetrazole-chlorophenyl group with a pyridine-trifluoromethyl moiety and a thiophene ring.
- Synthetic Complexity : Introduction of trifluoromethyl groups requires specialized fluorination reagents, increasing synthesis difficulty relative to the target compound .
Benzothiazole-Piperazine Hybrids (e.g., Compound 13 in )
Pyrazolone and Pyrazoline Derivatives
1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one
- Structural Features : A pyrazolone core with 4-chlorophenyl and phenyl substituents.
- Crystal Packing : Exhibits C-H⋯O and C-H⋯π interactions, similar to the target compound’s likely solid-state behavior, though conformational differences (e.g., dihedral angles) may affect solubility .
1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one
Key Research Findings and Implications
- Receptor Selectivity : The tetrazole moiety in the target compound may confer unique binding profiles compared to benzothiazoles or pyrazolones, as tetrazoles mimic carboxylates in hydrogen bonding .
- Synthetic Accessibility : The alkylation procedure for piperazine derivatives () is broadly applicable, but the chloro-substituted tetrazole precursor may necessitate optimized purification steps .
- Physicochemical Trade-offs : While the 4-chlorophenyl group enhances lipophilicity, it may also increase toxicity risks compared to phenyl or methoxy-substituted analogs .
Biological Activity
The compound 1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one, commonly referred to as a tetrazole derivative, has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- IUPAC Name: this compound
- Molecular Formula: C16H20ClN5O
- Molecular Weight: 335.81 g/mol
This compound features a piperazine ring, a butanone moiety, and a tetrazole group, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The tetrazole moiety is known for its ability to modulate enzymatic activities and receptor interactions, which can lead to significant pharmacological effects.
Key Mechanisms:
- Enzyme Inhibition: The tetrazole group can act as a competitive inhibitor for certain enzymes, affecting metabolic pathways.
- Receptor Modulation: The compound may interact with neurotransmitter receptors, influencing synaptic transmission and neurochemical balance.
Biological Activities
Research has indicated several promising biological activities associated with this compound:
Antitumor Activity
Studies have shown that tetrazole derivatives exhibit significant antitumor properties. For instance:
- Case Study: A derivative similar to the target compound demonstrated an IC50 value of 23.30 ± 0.35 mM against cancer cell lines, indicating potent cytotoxicity .
Antimicrobial Properties
Tetrazoles have been reported to possess antimicrobial effects against various pathogens:
- Case Study: In vitro studies revealed that compounds with a similar structure effectively inhibited the growth of fluconazole-resistant Candida strains .
Neuropharmacological Effects
The piperazine component suggests potential neuropharmacological applications:
- Anticonvulsant Activity: Compounds with similar piperazine structures have shown efficacy in reducing seizure activity in animal models .
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | IC50 = 23.30 ± 0.35 mM | |
| Antimicrobial | Effective against resistant Candida | |
| Neuropharmacological | Potential anticonvulsant effects |
Research Findings
Several studies have contributed to the understanding of the biological activity of this compound:
- Antitumor Studies : Research has shown that modifications in the structure can enhance cytotoxicity against specific cancer cell lines. The presence of electron-donating groups has been linked to increased activity .
- Antimicrobial Efficacy : The compound's ability to inhibit fungal growth was validated through minimum inhibitory concentration (MIC) assays against various strains, showcasing its potential as an antifungal agent .
- Neuropharmacology : Investigations into the anticonvulsant properties have highlighted the role of structural components in modulating neuronal excitability .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one, and how can reaction progress be monitored?
- Methodology : The synthesis typically involves multi-step reactions starting with halogenated aromatic precursors. Key steps include nucleophilic substitution, piperazine ring functionalization, and ketone formation. Controlled conditions (e.g., inert atmosphere, 60–80°C) and catalysts like Pd/C or K2CO3 are critical for yield optimization . Reaction progress is monitored via HPLC for intermediate purity and NMR for structural validation. For example, <sup>1</sup>H NMR can confirm methylene bridge formation between tetrazole and piperazine moieties .
Q. Which analytical techniques are essential for characterizing this compound and its intermediates?
- Methodology :
- NMR Spectroscopy : Assigns proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, piperazine protons at δ 2.5–3.5 ppm) .
- X-ray Crystallography : Resolves 3D structure, including dihedral angles (e.g., 18.23° between pyrazolone and chlorophenyl rings) and non-covalent interactions (C–H⋯O, C–H⋯π) .
- Mass Spectrometry : Confirms molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 414.1) .
Q. How can researchers design initial biological activity screens for this compound?
- Methodology : Prioritize assays based on structural analogs (e.g., tetrazole and piperazine derivatives with known antimicrobial or kinase inhibition activity). Use in vitro models:
- Antimicrobial : MIC assays against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Receptor Binding : Radioligand displacement assays for CNS targets (e.g., serotonin receptors) .
Advanced Research Questions
Q. How do crystallographic data inform the compound’s reactivity and pharmacological potential?
- Methodology : X-ray data reveal conformational flexibility and electron delocalization. For example, a dihedral angle of 8.35° between the phenyl and pyrazolone rings suggests planarity, enhancing π-π stacking with biological targets . Weak C–H⋯O interactions (2.8–3.2 Å) may influence solubility and crystal packing, affecting bioavailability .
Q. What strategies resolve contradictions in synthetic yields or biological activity across studies?
- Methodology :
- Yield Discrepancies : Compare reaction conditions (e.g., solvent polarity, catalyst loading). For instance, THF vs. DMF may alter intermediate stability .
- Biological Variability : Validate assay protocols (e.g., cell passage number, serum concentration). Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm activity .
- Structural Confounders : Re-analyze NMR/X-ray data for stereochemical impurities (e.g., cis vs. trans isomers) .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
- Methodology :
- Modify Substituents : Replace the 4-chlorophenyl group with electron-withdrawing groups (e.g., nitro) to enhance receptor affinity .
- Scaffold Hybridization : Fuse with benzothiazole (e.g., as in ) to improve metabolic stability .
- Pharmacophore Mapping : Use DFT calculations to identify critical hydrogen-bonding sites (e.g., ketone oxygen) .
Q. What environmental impact assessments are relevant for large-scale synthesis?
- Methodology :
- Fate Analysis : Track degradation products via LC-MS under simulated environmental conditions (pH, UV exposure) .
- Ecotoxicology : Perform Daphnia magna or algal growth inhibition assays to estimate EC50 values .
- Green Chemistry : Substitute toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
